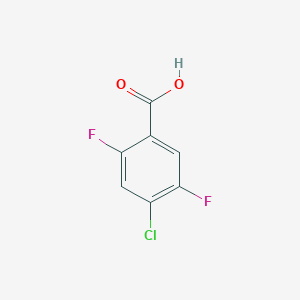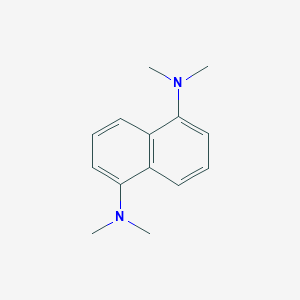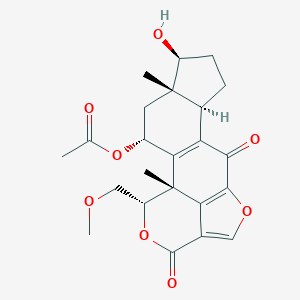
17-羟基沃曼宁
描述
17-Hydroxywortmannin is a derivative of wortmannin, a fungal metabolite known for its potent inhibitory effects on phosphoinositide 3-kinase (PI3K).
科学研究应用
17-Hydroxywortmannin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study PI3K signaling pathways.
Biology: Investigated for its role in modulating autophagy and apoptosis in cells.
Medicine: Explored as a potential therapeutic agent for overcoming drug resistance in cancer therapy.
Industry: Utilized in the development of novel anticancer drugs and therapeutic strategies
作用机制
Target of Action
17-Hydroxywortmannin, also known as 17beta-Hydroxy wortmannin, primarily targets the phosphoinositide 3-kinase (PI3K) . This compound also targets the PIK3C3-beclin 1 (BECN1) complex and autophagy activity . PI3K is a key enzyme in cell signaling, playing a crucial role in cellular functions such as growth and survival . BECN1, on the other hand, is a key regulator of autophagy, a process that is involved in the degradation and recycling of cellular components .
Mode of Action
17-Hydroxywortmannin acts by irreversibly binding to PI3K, thereby inhibiting its function . It also inhibits the PIK3C3-BECN1 complex and autophagy activity . This inhibition leads to a decrease in autophagosome formation and a reduction in autophagy flux .
Biochemical Pathways
The inhibition of PI3K by 17-Hydroxywortmannin affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular growth and survival . By inhibiting PI3K, 17-Hydroxywortmannin disrupts this pathway, leading to potential anti-cancer effects .
Result of Action
The inhibition of PI3K and the PIK3C3-BECN1 complex by 17-Hydroxywortmannin can lead to various cellular effects. For instance, it has been found to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant colon cancer cells . This is achieved by correcting the deficiency of caspase-8, a key enzyme in the extrinsic apoptosis pathway, in these cells .
Action Environment
The action of 17-Hydroxywortmannin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the combination of 17-Hydroxywortmannin with TRAIL can be a promising therapeutic approach for the treatment of colon cancer . .
生化分析
Biochemical Properties
17-Hydroxywortmannin interacts with PI3K, inhibiting its activity and thereby disrupting several downstream signaling pathways . It also interacts with Beclin 1, a protein involved in autophagy, and has been shown to inhibit the PIK3C3-Beclin 1 complex, reducing autophagy activity .
Cellular Effects
17-Hydroxywortmannin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, 17-Hydroxywortmannin has been shown to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL), overcoming TRAIL resistance .
Molecular Mechanism
The molecular mechanism of 17-Hydroxywortmannin involves binding to PI3K and inhibiting its activity . This inhibition disrupts downstream signaling pathways, affecting various cellular functions. Additionally, 17-Hydroxywortmannin binds to Beclin 1, inhibiting the PIK3C3-Beclin 1 complex and reducing autophagy activity .
Dosage Effects in Animal Models
The effects of 17-Hydroxywortmannin can vary with different dosages in animal models
Metabolic Pathways
17-Hydroxywortmannin is involved in the PI3K/AKT signaling pathway . It inhibits PI3K, disrupting the production of phosphatidylinositol-3, 4,5-triphosphate (PIP3), a key second messenger in this pathway .
Subcellular Localization
Given its role in inhibiting PI3K and the PIK3C3-Beclin 1 complex, it is likely that 17-Hydroxywortmannin has significant effects on the localization and function of these proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxywortmannin typically involves the hydroxylation of wortmannin. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of 17-Hydroxywortmannin may involve large-scale fermentation processes using fungi such as Penicillium funiculosum. The compound is then extracted and purified through a series of chromatographic techniques .
化学反应分析
Types of Reactions: 17-Hydroxywortmannin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dimethyl sulfoxide.
Major Products Formed:
相似化合物的比较
Wortmannin: The parent compound, known for its PI3K inhibitory effects.
PWT-458: A pegylated derivative of 17-Hydroxywortmannin with improved stability and pharmacokinetic properties.
17β-Hydroxywortmannin: Another hydroxylated derivative with similar inhibitory effects on PI3K
Uniqueness: 17-Hydroxywortmannin is unique due to its specific hydroxylation at the 17th position, which enhances its ability to inhibit PI3K and modulate autophagy and apoptosis. This makes it a valuable compound in cancer research and therapy .
属性
IUPAC Name |
[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJORQYAOTYVQS-OGCOKEDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


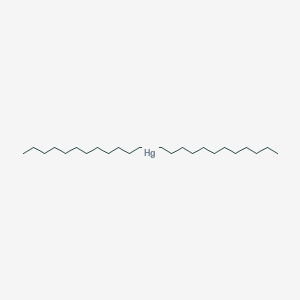
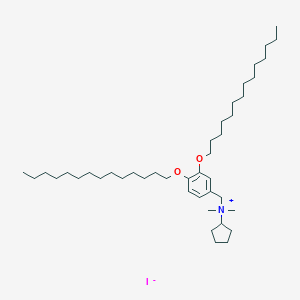
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
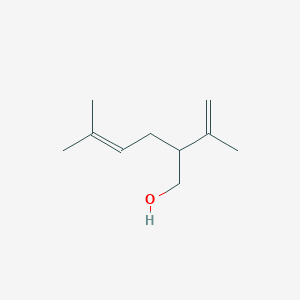
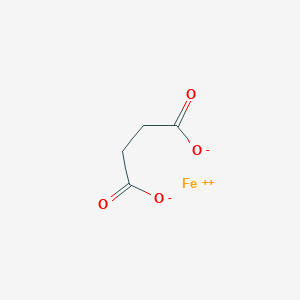
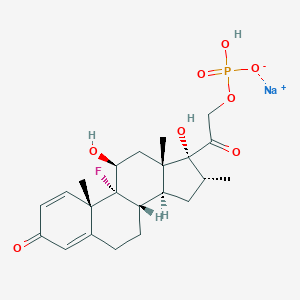
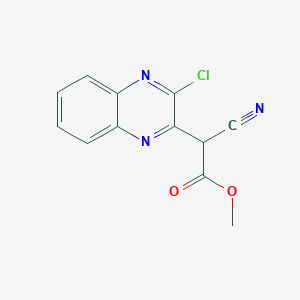
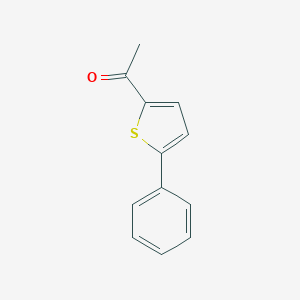
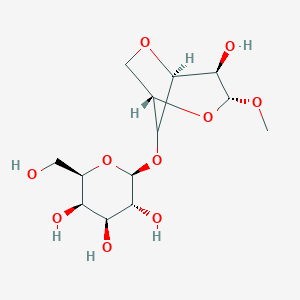
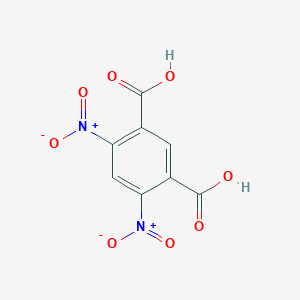
![Methanol, [p-(dimethylamino)phenyl]diphenyl-](/img/structure/B157828.png)

